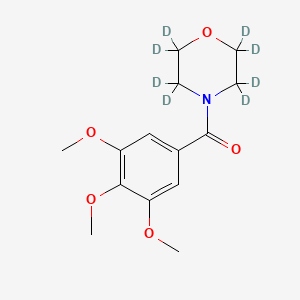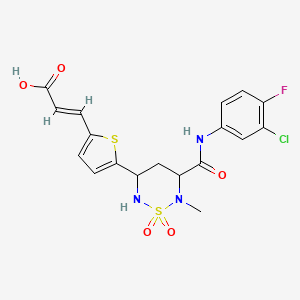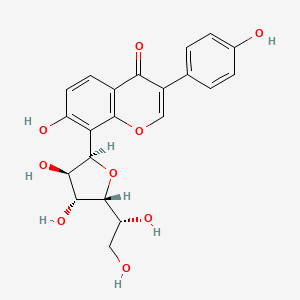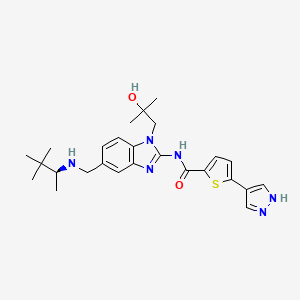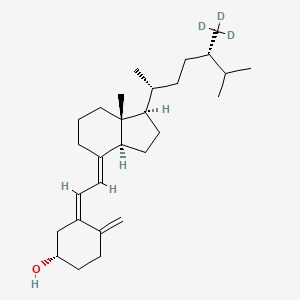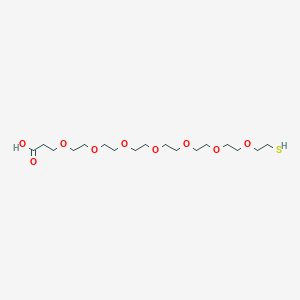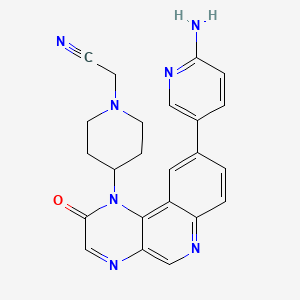
mTOR inhibitor-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mTOR inhibitor-2 is a compound that targets the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase. mTOR plays a crucial role in regulating cell growth, proliferation, metabolism, and survival by forming two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound is designed to inhibit the activity of these complexes, making it a valuable tool in cancer research and treatment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mTOR inhibitor-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reagents and catalysts are used to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
化学反応の分析
Types of Reactions: mTOR inhibitor-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are employed to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in the presence of catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
mTOR inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mTOR signaling pathway and its role in cellular processes.
Biology: Investigates the effects of mTOR inhibition on cell growth, proliferation, and autophagy.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the mTOR pathway.
作用機序
mTOR inhibitor-2 exerts its effects by binding to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways regulated by mTORC1 and mTORC2, leading to reduced cell growth, proliferation, and survival. The compound also affects other molecular targets and pathways, such as the phosphoinositide-3-kinase (PI3K)/AKT pathway, tuberous sclerosis complex (TSC), and adenosine monophosphate-activated protein kinase (AMPK) pathway .
類似化合物との比較
mTOR inhibitor-2 is compared with other similar compounds, such as:
Rapamycin: A natural mTOR inhibitor that specifically targets mTORC1.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin analog used in cancer therapy.
Torin1 and Torin2: ATP-competitive mTOR inhibitors that target both mTORC1 and mTORC2.
Uniqueness: this compound is unique in its ability to inhibit both mTORC1 and mTORC2, providing a broader range of therapeutic effects compared to compounds that target only one complex. This dual inhibition is particularly valuable in overcoming drug resistance and achieving more effective cancer treatment .
特性
分子式 |
C23H21N7O |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
2-[4-[9-(6-aminopyridin-3-yl)-2-oxopyrazino[2,3-c]quinolin-1-yl]piperidin-1-yl]acetonitrile |
InChI |
InChI=1S/C23H21N7O/c24-7-10-29-8-5-17(6-9-29)30-22(31)14-27-20-13-26-19-3-1-15(11-18(19)23(20)30)16-2-4-21(25)28-12-16/h1-4,11-14,17H,5-6,8-10H2,(H2,25,28) |
InChIキー |
PQEIMHBVHXTVNA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C(=O)C=NC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


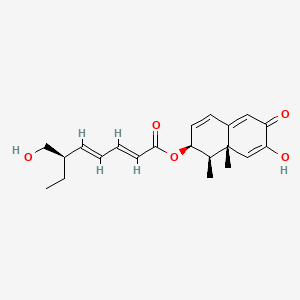
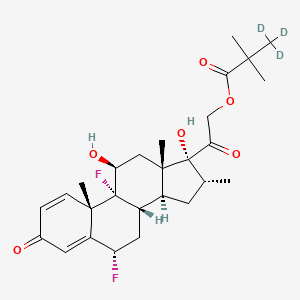
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)
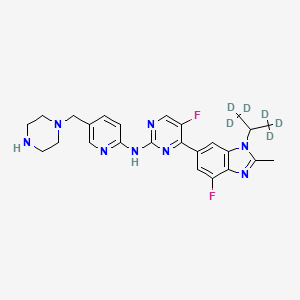
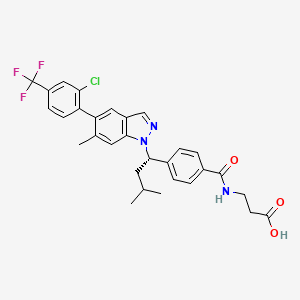
![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

